C9H12N4O4S3
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Overview
Description
. This compound is characterized by its unique structure, which includes azido, sulfonamide, and thiophene groups. It has a molecular weight of 336.41 g/mol .
Preparation Methods
The synthesis of (2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide involves several steps:
- Starting Materials : The synthesis begins with the appropriate thiophene derivative and azido compounds.
- Reaction Conditions : The reaction typically requires controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
- Industrial Production : On an industrial scale, the synthesis may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
(2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide undergoes various chemical reactions:
- Oxidation : The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the azido group to an amine group.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the azido and sulfonamide groups.
- Common Reagents : Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly used .
- Major Products : The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
- Industry : It is used in the development of advanced materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of (2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide involves its interaction with specific molecular targets:
- Molecular Targets : The compound targets enzymes and receptors involved in critical biological pathways.
- Pathways Involved : It may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(2S,3S)-3-azido-1,1-dioxo-2-propyl-2H,3H-1$l{6},6-thieno[2,3-b][1$l{6}]thiophene-5-sulfonamide can be compared with other similar compounds:
- Similar Compounds : Compounds such as sulfonamides and thiophene derivatives share structural similarities.
- Uniqueness : The presence of the azido group and the specific arrangement of functional groups make this compound unique in its reactivity and applications .
Properties
Molecular Formula |
C9H12N4O4S3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O4S3/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
YDWDNVNHUVDZDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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